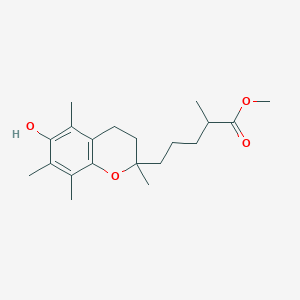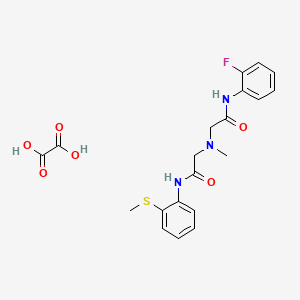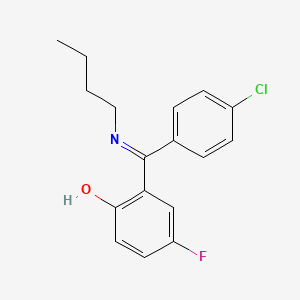
2-((Butylimino)(4-chlorophenyl)methyl)-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a butylamino group, a chlorophenyl group, and a fluorinated cyclohexadienone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One typically involves the condensation of 4-chlorobenzaldehyde with butylamine, followed by the introduction of a fluorine atom into the cyclohexadienone ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction. The final product is obtained through purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Quality control measures, including spectroscopic analysis and chromatography, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-[Butylamino-(4-Bromophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One
- 6-[Butylamino-(4-Methylphenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One
- 6-[Butylamino-(4-Nitrophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One
Comparison
Compared to its analogs, 6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom in the cyclohexadienone ring also enhances its reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
80018-42-4 |
|---|---|
Molecular Formula |
C17H17ClFNO |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-[N-butyl-C-(4-chlorophenyl)carbonimidoyl]-4-fluorophenol |
InChI |
InChI=1S/C17H17ClFNO/c1-2-3-10-20-17(12-4-6-13(18)7-5-12)15-11-14(19)8-9-16(15)21/h4-9,11,21H,2-3,10H2,1H3 |
InChI Key |
BLBQSSOLFSJYSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


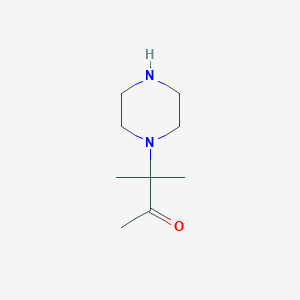
![2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B12852956.png)
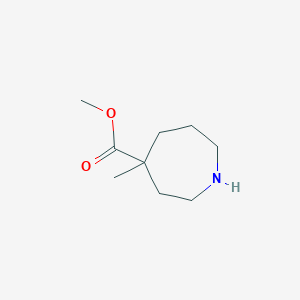
![Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)
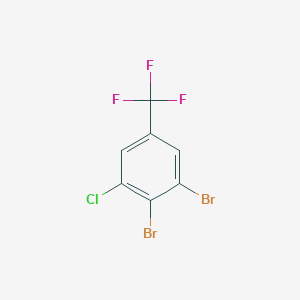



![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)
